molecular formula C8H8N4S B2538651 3-Amino-4-imino-3,4-dihydro-1H-quinazoline-2-thione CAS No. 127024-85-5

3-Amino-4-imino-3,4-dihydro-1H-quinazoline-2-thione

Cat. No.: B2538651
CAS No.: 127024-85-5
M. Wt: 192.24
InChI Key: FKFDWNGCNQVMRB-UHFFFAOYSA-N
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Description

3-Amino-4-imino-3,4-dihydro-1H-quinazoline-2-thione is a heterocyclic compound belonging to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-imino-3,4-dihydro-1H-quinazoline-2-thione typically involves the reaction of 2-aminobenzothiazole with thiourea under reflux conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-imino-3,4-dihydro-1H-quinazoline-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-4-imino-3,4-dihydro-1H-quinazoline-2-thione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-imino-3,4-dihydro-1H-quinazoline-2-thione is unique due to its specific structural features, which confer distinct biological activities. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

3,4-diaminoquinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-7-5-3-1-2-4-6(5)11-8(13)12(7)10/h1-4H,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRICAGNNBBKCCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N(C(=S)N=C2C=C1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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